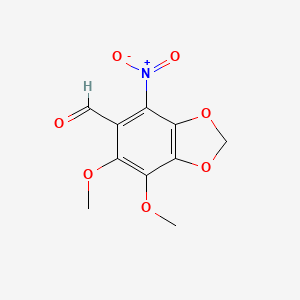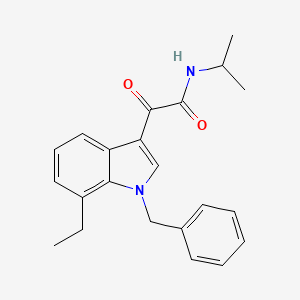![molecular formula C18H23N7OS B11475842 2-[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11475842.png)
2-[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with a unique structure that includes a thienopyridine core, a triazine ring, and various functional groups such as amino, methoxymethyl, and piperidinyl groups
Preparation Methods
The synthesis of 4-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Cyclization: The compound can undergo cyclization reactions to form new ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 4-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE include other thienopyridine derivatives and triazine-based compounds. These compounds share structural similarities but may differ in their functional groups and overall properties.
Properties
Molecular Formula |
C18H23N7OS |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C18H23N7OS/c1-10-8-11(9-26-2)12-13(19)14(27-16(12)21-10)15-22-17(20)24-18(23-15)25-6-4-3-5-7-25/h8H,3-7,9,19H2,1-2H3,(H2,20,22,23,24) |
InChI Key |
ZWCLVZUMGSJBOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C3=NC(=NC(=N3)N4CCCCC4)N)N)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Furancarboxamide, N-[3-amino-2-cyano-1,1-bis(trifluoromethyl)-2-butenyl]-](/img/structure/B11475770.png)
![N-(2-{[(4-bromophenoxy)acetyl]amino}ethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11475772.png)
![ethyl N-acetyl-3,3,3-trifluoro-2-[(2-methoxybenzyl)amino]alaninate](/img/structure/B11475775.png)
![N-(4-fluorophenyl)-2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}benzamide](/img/structure/B11475776.png)
![2-amino-7-[3-(benzyloxy)-4-methoxyphenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11475780.png)


![3-[(4-chlorophenyl)sulfonyl]-7-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11475797.png)
![2-{4-[1-(1H-benzimidazol-2-yl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B11475798.png)
![7-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11475803.png)
![N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B11475811.png)

![N-(4-{[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B11475831.png)
![3,6-Bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11475834.png)
